molecular formula C12H18N4O4S B2909506 1-METHANESULFONYL-N-(2-METHOXYPYRIMIDIN-5-YL)PIPERIDINE-4-CARBOXAMIDE CAS No. 1428364-67-3

1-METHANESULFONYL-N-(2-METHOXYPYRIMIDIN-5-YL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B2909506
CAS No.: 1428364-67-3
M. Wt: 314.36
InChI Key: MOSAIFFQFWKNFG-UHFFFAOYSA-N
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Description

1-METHANESULFONYL-N-(2-METHOXYPYRIMIDIN-5-YL)PIPERIDINE-4-CARBOXAMIDE: is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHANESULFONYL-N-(2-METHOXYPYRIMIDIN-5-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include a piperidine derivative and a pyrimidine derivative. The reaction conditions may involve the use of solvents, catalysts, and specific temperature and pressure conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-METHANESULFONYL-N-(2-METHOXYPYRIMIDIN-5-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperidine carboxamide derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-(2-METHOXYPYRIMIDIN-5-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-METHANESULFONYL-N-(2-METHOXYPYRIMIDIN-5-YL)PIPERIDINE-4-CARBOXAMIDE include other piperidine carboxamides and pyrimidine derivatives. Examples might include:

  • N-(2-chloropyrimidin-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
  • N-(2-methoxypyrimidin-5-yl)-1-(ethylsulfonyl)piperidine-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4S/c1-20-12-13-7-10(8-14-12)15-11(17)9-3-5-16(6-4-9)21(2,18)19/h7-9H,3-6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSAIFFQFWKNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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